molecular formula C8H14O3 B13041859 Ethyl 2-(hydroxymethyl)cyclobutane-1-carboxylate

Ethyl 2-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B13041859
M. Wt: 158.19 g/mol
InChI Key: BGZYKNGWFHOYNS-UHFFFAOYSA-N
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Description

Ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate is a versatile chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This clear, colorless liquid is known for its high purity and is utilized in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

In industrial settings, the production of ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of ethyl2-(hydroxymethyl)cyclobutane-1-carboxylate, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 2-(hydroxymethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)7-4-3-6(7)5-9/h6-7,9H,2-5H2,1H3

InChI Key

BGZYKNGWFHOYNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC1CO

Origin of Product

United States

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